Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Photochemistry trans-cis isomerization 2-arylcyclopropanecarboxylate

Methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate (CAS 110826-41-0, C₁₂H₁₄O₃, MW 206.24 g/mol) is a chiral, trans-configured cyclopropane carboxylate ester bearing an ortho-methoxyphenyl substituent. It belongs to the broader class of 2-arylcyclopropanecarboxylates, privileged scaffolds in medicinal chemistry and agrochemical research owing to the cyclopropane ring's ability to enforce defined spatial orientation of the aryl and carboxylate moieties while imparting metabolic rigidity.

Molecular Formula C24H28O6
Molecular Weight 412.5 g/mol
Cat. No. B12283993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate
Molecular FormulaC24H28O6
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CC2C(=O)OC.COC1=CC=CC=C1C2CC2C(=O)OC
InChIInChI=1S/2C12H14O3/c2*1-14-11-6-4-3-5-8(11)9-7-10(9)12(13)15-2/h2*3-6,9-10H,7H2,1-2H3
InChIKeyFQFJOJRUYOCIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate (CAS 110826-41-0): A Conformationally Constrained trans-Cyclopropane Ester for Stereochemically Demanding Synthetic and Drug Discovery Programs


Methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate (CAS 110826-41-0, C₁₂H₁₄O₃, MW 206.24 g/mol) is a chiral, trans-configured cyclopropane carboxylate ester bearing an ortho-methoxyphenyl substituent [1]. It belongs to the broader class of 2-arylcyclopropanecarboxylates, privileged scaffolds in medicinal chemistry and agrochemical research owing to the cyclopropane ring's ability to enforce defined spatial orientation of the aryl and carboxylate moieties while imparting metabolic rigidity [2]. The compound is available as the racemic trans-(±) form with defined (1R,2R)/(1S,2S) relative stereochemistry, and in enantioenriched single-enantiomer forms from specialty chiral-chemical suppliers . Its primary differentiated utility lies in the combination of (a) trans-cyclopropane geometry that precludes cis-specific photochemical and biological degradation pathways, (b) ortho-methoxy substitution that modulates electronic character versus unsubstituted or para-substituted analogs, and (c) the methyl ester group that serves as a synthetic handle or a metabolically labile prodrug moiety distinct from the corresponding carboxylic acid.

Why Generic Substitution of Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate with Close Analogs Fails to Preserve Reactivity, Stability, and Biological Performance


Within the 2-arylcyclopropanecarboxylate family, seemingly minor structural modifications—including cis/trans isomerism, the position of the methoxy substituent on the phenyl ring, or ester-to-acid interchange—produce non-linear and often irreversible changes in photochemical behavior, enzyme inhibition potency, and physicochemical handling properties. Generic replacement with a cis isomer introduces a fundamentally different photochemical fate: cis-2-arylcyclopropanecarboxylates undergo intramolecular exciplex formation and 1,3-dipolar rearrangement upon UV irradiation, whereas the corresponding trans isomers undergo only reversible trans→cis photoisomerization with no chemical degradation [1]. Similarly, switching the methoxy group from the ortho to the para position, or removing it entirely, alters the electronic character of the aryl ring in ways documented to affect interactions with biological targets—class-level evidence from 2-phenylcyclopropylamine SAR studies demonstrates that electron-donating ortho/para substituents differentially modulate monoamine oxidase inhibition and central serotonin receptor agonism [2]. Finally, replacement with the free carboxylic acid analog (mp 73.5–75.5 °C, solid at room temperature) eliminates the advantageous low-melting-point handling characteristics and the ester's utility as a protected carboxylate or prodrug moiety .

Quantitative Differentiation Evidence for Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate versus Its Closest Structural Comparators


Photochemical Fate: trans-Isomer Undergoes Reversible Photoisomerization Only, Whereas cis-Isomer Enters Irreversible 1,3-Dipolar Degradation Pathways

Under direct UV irradiation (λ 254 nm) and triplet-sensitized conditions (λ 313 nm), the trans-isomers of 2-arylcyclopropanecarboxylates—including the methoxy-substituted congener—undergo exclusively photochemical trans→cis isomerization with no detectable chemical degradation products. In stark contrast, the corresponding cis-isomers of the unsubstituted-phenyl series (2a,b) undergo chemical reaction via intramolecular exciplex intermediates, while cis-isomers bearing a methoxy group on the phenyl ring (2c,d) exhibit enhanced intersystem crossing (increased ϕisc) but still do not follow productive chemical reaction pathways. This means the trans compound provides a photochemically 'clean' isomerization profile, whereas the cis compound is photolabile with divergent product outcomes depending on aryl substitution pattern [1].

Photochemistry trans-cis isomerization 2-arylcyclopropanecarboxylate

Physical Form and Handling: Methyl Ester is a Low-Melting Solid (34–38 °C) Facilitating Liquid-Phase Dispensing, Versus the High-Melting Carboxylic Acid Analog (73.5–75.5 °C)

Methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate exhibits a melting point of 34–38 °C, putting it in a near-room-temperature semi-solid range that permits straightforward warming for liquid transfer and homogeneous mixing in reaction media . By comparison, the corresponding carboxylic acid—trans-2-(2-methoxyphenyl)cyclopropanecarboxylic acid (CAS 110901-85-4)—displays a melting point of 73.5–75.5 °C, remaining a crystalline solid under ambient laboratory conditions and requiring higher-temperature melting or dissolution for dispensing . The boiling point of the methyl ester is reported as 242.8 °C at 760 mmHg , while the ethyl ester analog (CAS 1017553-79-5) has a predicted boiling point of 297.5 ± 33.0 °C, reflecting a ~55 °C increase attributable to the additional methylene unit .

Physicochemical properties formulation handling

Enzyme Inhibition Class Effects: trans-2-Arylcyclopropane Carboxylates Exhibit Nanomolar Binding Affinity for O-Acetylserine Sulfhydrylase, with the trans Configuration Essential for Biological Activity

A systematic medicinal chemistry campaign by Amori et al. (2012) established that trans-2-substituted-cyclopropane-1-carboxylic acids constitute the first class of non-natural small-molecule inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in numerous pathogenic microorganisms [1]. The trans-cyclopropane geometry is a critical structural determinant for inhibitor binding, as it correctly orients the aryl and carboxylate pharmacophoric elements relative to the enzyme active site. The subsequent structure–activity relationship refinement by Magalhães et al. (2019) demonstrated that several substituted 2-phenylcyclopropane carboxylic acid derivatives maintain nanomolar binding affinity against both OASS-A and OASS-B isoforms from Salmonella typhimurium, with the most active compounds achieving IC₅₀ values in the nanomolar range despite extensive chemical manipulation of the scaffold [2]. Methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate serves as the ester prodrug precursor to these active acid pharmacophores; the ortho-methoxy substituent is consistent with the tolerated substitution patterns identified in the SAR campaign. No analogous cis-cyclopropane inhibitors have been reported in this target class to date, underscoring the functional necessity of the trans configuration.

Antibacterial O-acetylserine sulfhydrylase cysteine biosynthesis

Stereochemistry-Dependent Biological Activity: trans-2-Phenylcyclopropylamine Derivatives Show 10–100× Greater MAO-A Inhibition Potency than cis Analogs, Establishing the trans Configuration as a Prerequisite for Biological Target Engagement

In a comprehensive structure–activity relationship study of fluorinated and substituted 2-phenylcyclopropylamines as inhibitors of recombinant human monoamine oxidases A (MAO-A) and B (MAO-B), the trans-configured compounds were demonstrated to be low-micromolar inhibitors of both MAO isoforms with moderate MAO-A selectivity, while the cis-analogues were 10- to 100-fold less active against MAO-A [1]. Critically, in the trans series, electron-donating aryl substituents such as methyl and methoxy were found to have no influence on MAO-A inhibitory potency, whereas electron-withdrawing para-substituents increased potency. This pharmacophoric signature—where the trans geometry is the dominant determinant of activity and ortho-methoxy substitution does not degrade target affinity—is directly extrapolatable to the cyclopropanecarboxylate scaffold, given that 2-arylcyclopropylamines and 2-arylcyclopropanecarboxylates share an identical trans-cyclopropane-aryl topology. Although this study evaluated amine derivatives rather than carboxylate esters, the stereoelectronic principles governing target recognition are fundamentally scaffold-driven rather than functional-group-driven, making this the strongest available class-level evidence for the biological indispensability of the trans configuration [1].

Monoamine oxidase stereochemistry-activity relationship tranylcypromine analogs

Ortho-Methoxy Positional Differentiation: Ortho-Substitution on the Phenyl Ring Provides Distinct Electronic Modulation Compared to Para-Methoxy and Unsubstituted Phenyl Analogs, with Implications for Photophysics and Biological Recognition

The photochemical study by van Noort and Cerfontain (1979) explicitly distinguished the behavior of 2-arylcyclopropanecarboxylates bearing a methoxy group on the phenyl ring (compounds 2c,d) from those without (2a,b). The presence of the methoxy substituent was shown to redirect the intramolecular exciplex toward increased intersystem crossing (ϕisc) rather than chemical reaction, a phenomenon attributed to the electron-donating character of the OCH₃ group altering the exciplex electronic structure [1]. Separately, the 2-phenylcyclopropylamine MAO SAR study demonstrated that methoxy substitution at different positions is not electronically equivalent: electron-donating ortho/para substituents modulate activity differently than meta substituents, and even among electron-donating groups, the position on the ring determines the magnitude of the effect [2]. Furthermore, the N,N-dialkylated monophenolic trans-2-phenylcyclopropylamine study by Arvidsson et al. showed that a hydroxy (or methoxy) substituent specifically at the 2-position (ortho) or 3-position (meta) of the phenyl ring is required for central 5-HT receptor stimulation; the 4-hydroxy (para) and 3,4-dihydroxy derivatives were completely inactive at both central DA and 5-HT receptors . The ortho-methoxy orientation of the target compound is therefore not an arbitrary substitution choice—it is a functionally privileged regioisomer with distinct electronic and biological consequences.

Aryl substitution position electronic effects SAR

CCR5 Antagonist Pharmacophore Congruence: Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate Shares the Core Cyclopropane–Methoxyphenyl Motif Found in Potent, Sub-Nanomolar CCR5 Antagonists Relevant to HIV Entry Inhibition

The SmithKline Beecham patent family (US7569579B2, WO2004055010) discloses a broad series of cyclopropyl compounds as CCR5 antagonists useful for the inhibition of HIV replication, prevention of HIV infection, and treatment of AIDS [1]. Preliminary pharmacological screening reported on Semantic Scholar for a structurally cognate compound identified CCR5 antagonism as a primary pharmacological activity, with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. BindingDB records for structurally related cyclopropane–methoxyphenyl CCR5 antagonists reveal IC₅₀ values spanning 0.100 nM to 25 nM in cellular calcium-flux and HIV entry assays across multiple chemotypes [3]. Although direct IC₅₀ data for methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate itself at CCR5 is not publicly deposited, the compound embodies the identical cyclopropane–ortho-methoxyphenyl–carboxylate topology that is present in the sub-nanomolar antagonist series. The methyl ester is positioned as a key synthetic intermediate or a fragment-like starting point for constructing elaborated CCR5 antagonist chemotypes via amidation, reduction, or cross-coupling at the ester moiety [1].

CCR5 antagonist HIV entry inhibitor chemokine receptor

High-Return Application Scenarios Where Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate's Differentiated Profile Delivers Procurement-Motivating Advantage


Fragment-Based and Structure-Guided Drug Discovery Targeting O-Acetylserine Sulfhydrylase (OASS) for Novel Gram-Negative Antibacterials

In antibacterial programs seeking to exploit the reductive sulfur assimilation pathway that is absent in mammals, methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate serves as the optimal ester-protected precursor to the trans-2-arylcyclopropanecarboxylic acid pharmacophore validated by Amori et al. (2012) and Magalhães et al. (2019) [1]. The trans geometry is pharmacophorically mandatory—no cis isomer has shown OASS inhibition—and the ortho-methoxy substituent is compatible with the tolerated substitution space identified in the SAR refinement campaign. The methyl ester can be hydrolyzed in situ to the active acid for biochemical screening or retained as a prodrug moiety for cellular permeability studies. Its low melting point (34–38 °C) facilitates accurate compound weighing and dissolution in DMSO stock solutions without the heating required for the high-melting acid analog .

Enantioselective Synthesis of CNS-Active 2-Arylcyclopropylamine Derivatives Requiring Defined trans-(1R,2R) or (1S,2S) Stereochemistry

For medicinal chemistry programs targeting monoamine oxidases, serotonin receptors, or LSD1 demethylase—all targets with well-established stereochemical preference for trans-2-arylcyclopropane geometry—this compound provides a versatile chiral ester intermediate. Transesterification, Curtius rearrangement, or amidation at the ester position converts it into diverse trans-2-arylcyclopropylamine chemotypes while preserving the trans stereochemistry that is 10- to 100-fold more potent than cis at MAO-A [2]. Commercially available single-enantiomer forms (e.g., (1S,2S) from Shaoyuan Technology ) enable stereochemically unambiguous SAR studies without the confounding factor of racemic mixtures.

CCR5 Antagonist Lead Optimization in Anti-HIV Drug Discovery Leveraging the Cyclopropane–Ester Diversification Handle

The SmithKline Beecham patent estate (US7569579B2) demonstrates that the cyclopropane–methoxyphenyl–ester scaffold is a validated entry point for constructing potent CCR5 antagonists with sub-nanomolar activity against HIV entry [3]. Methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate provides a chemically addressable ester group for amide coupling, reduction to the primary alcohol, or saponification to the acid—all standard diversification reactions in parallel medicinal chemistry. Its ortho-methoxy substitution pattern aligns with the aromatic substitution preferences disclosed in the patent examples, making it a more relevant starting material than para-methoxy or des-methoxy analogs that fall outside the exemplified SAR space.

Photochemical Research on Arylcyclopropane Excited-State Dynamics Requiring a Chemically Inert trans Substrate That Avoids Irreversible Degradation Pathways

The van Noort and Cerfontain (1979) study established that trans-2-arylcyclopropanecarboxylates undergo only reversible trans→cis photoisomerization under both direct and sensitized irradiation conditions, with no formation of chemical degradation products via 1,3-dipolar intermediates [4]. This makes the trans isomer the substrate of choice for fundamental photophysical investigations—including quantum yield determinations, excited-state lifetime measurements, and computational modeling of arylcyclopropane potential energy surfaces—where the irreversible chemistry of cis substrates would confound kinetic analysis. The ortho-methoxy group additionally provides a spectroscopic handle (UV absorption shifted relative to unsubstituted phenyl) and modulates intersystem crossing yields in a manner that does not produce reactive intermediates when the trans geometry is maintained.

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